molecular formula C24H32ClN3O2S B2763310 4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217103-60-0

4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2763310
CAS RN: 1217103-60-0
M. Wt: 462.05
InChI Key: DSFATPOOIIINDH-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H32ClN3O2S and its molecular weight is 462.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research has focused on the synthesis of novel heterocyclic compounds derived from similar benzothiazole derivatives, exploring their potential as anti-inflammatory and analgesic agents. These compounds have been shown to inhibit cyclooxygenase (COX-1/COX-2), with some exhibiting significant analgesic and anti-inflammatory activities compared to standard drugs like sodium diclofenac (A. Abu‐Hashem et al., 2020).

Corrosion Inhibition

  • Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effects against steel in acidic solutions. These inhibitors demonstrated superior stability and efficiency, suggesting their utility in protecting metal surfaces through both physical and chemical adsorption mechanisms (Zhiyong Hu et al., 2016).

Antimicrobial and Anticancer Evaluation

  • Another area of interest is the antimicrobial and anticancer evaluation of thiazolidinone derivatives containing the benzothiazole moiety. Such compounds have been screened for their growth inhibitory properties against various cancer cell lines, with some showing potent cytotoxic activities. This highlights the potential of benzothiazole derivatives in the development of new anticancer therapies (D. Havrylyuk et al., 2010).

Synthesis of Heterocyclic Compounds

  • The compound's structural features are conducive to the synthesis of a wide array of heterocyclic compounds with potential biological activities. This includes the preparation of novel benzimidazole, benzoxazole, and benzothiazole derivatives, which have been explored for their broad-spectrum antimicrobial activity against various bacterial and fungal strains, indicating their potential in antimicrobial drug development (Vikas Padalkar et al., 2014).

properties

IUPAC Name

4-butoxy-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S.ClH/c1-5-6-16-29-20-11-9-19(10-12-20)23(28)27(15-7-14-26(3)4)24-25-21-13-8-18(2)17-22(21)30-24;/h8-13,17H,5-7,14-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFATPOOIIINDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.